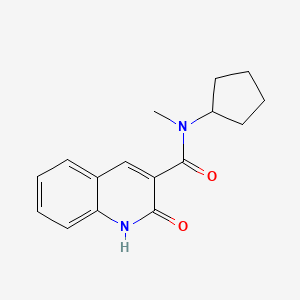
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide, also known as 4-CN-BINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and availability on the illicit drug market. This compound belongs to the class of indazole-3-carboxamides and acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. In
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide involves the activation of CB1 and CB2 receptors in the brain and other organs. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, appetite, mood, and memory. When N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide binds to these receptors, it triggers a cascade of biochemical events that lead to the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide are similar to those of other synthetic cannabinoids, but are more potent and longer lasting. These effects include euphoria, relaxation, altered perception, tachycardia, hypertension, nausea, vomiting, and respiratory depression. In addition, N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has been shown to have a high potential for abuse and dependence, and has been associated with a number of adverse health effects such as seizures, psychosis, and renal failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the pharmacology and toxicology of synthetic cannabinoids, as well as for developing new drugs that target these receptors. However, one of the main limitations of using N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide is its high toxicity and potential for abuse, which requires strict safety precautions and ethical considerations.
Future Directions
There are several future directions for research on N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide, including the development of new synthetic cannabinoids with improved safety and efficacy profiles, the elucidation of the molecular mechanisms underlying its pharmacological effects, and the exploration of its potential therapeutic applications. In addition, there is a need for further research on the long-term health effects of synthetic cannabinoids, as well as on the social and economic consequences of their use and abuse.
Synthesis Methods
The synthesis of N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide involves the reaction of 4-cyanophenylpiperidine-1-carboxylic acid with methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide.
Scientific Research Applications
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has been used extensively in scientific research to study the pharmacology and toxicology of synthetic cannabinoids. This compound has been shown to be a potent agonist of the CB1 and CB2 receptors, with a binding affinity several times higher than that of Δ9-tetrahydrocannabinol (THC), the main psychoactive compound in marijuana. Studies have also shown that N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide has a longer duration of action and a higher potency than other synthetic cannabinoids such as JWH-018 and AM-2201.
properties
IUPAC Name |
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-8-17(9-7-11)14(18)16-13-4-2-12(10-15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJWFBFOYLIQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-4-methylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)





![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)



![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)

